molecular formula C15H18N2O2S B2844831 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(o-tolyl)urea CAS No. 2034405-30-4

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(o-tolyl)urea

Cat. No. B2844831
M. Wt: 290.38
InChI Key: BSYZKPCDUCSDJS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Enzyme Inhibition and Biological Activity

Urea derivatives, including thiourea and urea compounds, have been extensively studied for their biological activities, particularly as enzyme inhibitors. For example, urea derivatives have shown promise as acetylcholinesterase inhibitors, indicating potential applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995). Additionally, certain urea compounds have been identified as potent neuropeptide Y5 receptor antagonists, which could have implications in obesity and metabolic disorder treatments (Fotsch et al., 2001).

Materials Science and Hydrogel Formation

In materials science, urea derivatives have been utilized to tune the physical properties of hydrogels, with the morphology and rheology of these gels being dependent on the identity of the anion present. This application underscores the potential of urea derivatives in designing materials with specific mechanical properties (Lloyd & Steed, 2011).

Molecular Recognition and Sensing

Urea derivatives have also found applications in molecular recognition and sensing. A novel fluorescent sensor based on urea derivatives has been designed for the selective and sensitive detection of metal ions, such as aluminum, demonstrating the utility of these compounds in environmental monitoring and biological imaging applications (Wang et al., 2017).

Synthetic Chemistry and Molecular Docking

Moreover, urea derivatives have been synthesized and assessed for various activities, including anticonvulsant properties, through both experimental methods and molecular docking studies. This illustrates the role of urea derivatives in drug discovery and development, offering insights into their mechanisms of action and potential therapeutic applications (Thakur et al., 2017).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-4-2-3-5-13(11)17-15(19)16-8-6-14(18)12-7-9-20-10-12/h2-5,7,9-10,14,18H,6,8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYZKPCDUCSDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(o-tolyl)urea

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